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(1-Benzyl-azetidin-2-yl)-acetic acid

Cat. No.: B8187275
M. Wt: 205.25 g/mol
InChI Key: CFVPGRZBDAYEOX-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Ring Systems in Contemporary Organic Chemistry

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom. chemimpex.com Their chemistry is largely dictated by the considerable ring strain of this four-membered system, which makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. sigmaaldrich.com However, the azetidine ring is significantly more stable than the three-membered aziridine (B145994) ring, allowing for easier handling and more selective chemical manipulations. sigmaaldrich.com

Stereochemistry is another crucial aspect of azetidine chemistry. The non-planar nature of the ring and the presence of substituents can lead to various stereoisomers, and the specific configuration can dramatically influence the biological activity of a molecule. chemimpex.com

Rationale for Researching Substituted Azetidines as Chemical Scaffolds

The incorporation of azetidine rings into molecular scaffolds has become increasingly popular in drug discovery. chemrxiv.org There are several key reasons for this trend:

Introduction of Three-Dimensionality: As drug discovery moves away from flat, aromatic molecules, scaffolds like azetidine provide a rigid, three-dimensional framework. This can lead to higher binding affinity and selectivity for biological targets.

Novel Chemical Space: Substituted azetidines provide access to novel chemical space, offering new possibilities for intellectual property and for finding leads against challenging biological targets. scbt.com

Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve aqueous solubility and other pharmacokinetic properties of a drug candidate.

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common chemical motifs. For instance, a 3-substituted azetidine can mimic the spatial arrangement of a disubstituted benzene (B151609) ring but with improved drug-like properties.

Metabolic Stability: The introduction of a strained ring can block sites of metabolism, leading to a longer half-life for a drug in the body.

At least seven approved drugs contain an azetidine moiety, and many more are in clinical trials, demonstrating their value in medicinal chemistry. chemrxiv.org These compounds are being investigated for a wide range of therapeutic areas, including neurological diseases. mdpi.com

Historical Context and Evolution of Synthetic Approaches to Azetidine-2-carboxylic Acid Derivatives

The synthesis of azetidines and their derivatives has been a topic of interest for over a century. One of the most historically significant methods for creating a related four-membered ring, the β-lactam (azetidin-2-one), is the Staudinger ketene-imine cycloaddition, discovered in 1907. mdpi.comresearchgate.net This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form the β-lactam ring and remains a cornerstone for the synthesis of this class of compounds. researchgate.net

The synthesis of azetidine-2-carboxylic acid itself, a non-proteinogenic amino acid analogue of proline, has been approached through various routes. bepls.com Early methods often involved multi-step sequences starting from compounds like γ-aminobutyric acid (GABA) or α,γ-diaminobutyric acid, proceeding through intramolecular cyclization. bepls.com More modern and efficient syntheses have been developed from starting materials such as γ-butyrolactone or through asymmetric methods to produce specific enantiomers. nih.gov

The evolution of synthetic methods has been driven by the need for more efficient, scalable, and stereoselective routes to access diversely functionalized azetidines. chemrxiv.org Recent advances include photochemical modifications of azetidine-2-carboxylic acids and various cycloaddition and ring-closing strategies. chemrxiv.orgmdpi.com These newer methods allow for the preparation of a wider variety of azetidine building blocks for use in drug discovery and other areas of chemical research.

Foundational Principles and Research Directions for (1-Benzyl-azetidin-2-yl)-acetic acid Studies

While direct research on this compound is limited, its potential research directions can be extrapolated from its structure and the chemistry of related compounds.

Structural Comparison and Potential Properties: this compound is a homologue of the more well-documented 1-Benzyl-azetidine-2-carboxylic acid. The key difference is the insertion of a methylene (B1212753) (-CH2-) group between the C2 position of the azetidine ring and the carboxylic acid group.

Compound NameStructureKey Structural Difference
1-Benzyl-azetidine-2-carboxylic acidAzetidine ring with a benzyl (B1604629) group on the nitrogen and a carboxylic acid group directly attached to C2.Direct C-C bond between ring and carboxyl group.
This compoundAzetidine ring with a benzyl group on the nitrogen and an acetic acid moiety attached to C2.A methylene (-CH2-) linker between the ring and the carboxyl group.

This additional methylene group would likely impart greater conformational flexibility to the acetic acid side chain compared to the directly attached carboxylic acid. This could influence how the molecule interacts with biological targets, potentially allowing it to access different binding pockets.

Potential Research Directions:

Synthesis: Developing efficient synthetic routes to this compound would be a primary research goal. This could potentially be achieved through the homologation of 1-Benzyl-azetidine-2-carboxylic acid or by starting from 1-benzyl-azetidine-2-methanol.

Medicinal Chemistry Scaffolding: The acetic acid moiety is a versatile chemical handle. It can be readily converted into a variety of derivatives, such as amides, esters, and ketones. Researchers could synthesize a library of compounds based on the this compound scaffold to screen for biological activity. The N-benzyl group can serve as a protecting group, which could be removed to allow for further functionalization at the nitrogen atom, or it could be an integral part of a pharmacophore.

Peptidomimetics: As a constrained amino acid analogue, this compound could be incorporated into peptides to induce specific secondary structures or to increase metabolic stability. The increased flexibility compared to azetidine-2-carboxylic acid could offer different conformational constraints.

Biological Evaluation: Drawing parallels from other azetidine-containing molecules, this compound and its derivatives could be evaluated for a range of biological activities, including as enzyme inhibitors or as ligands for receptors in the central nervous system. chemimpex.commdpi.com

The study of this compound represents a logical extension of the ongoing research into substituted azetidines, offering a new scaffold with unique structural and chemical properties for exploration in organic and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of the Related Compound: 1-Benzyl-azetidine-2-carboxylic acid Note: Data for this compound is not readily available. The data below is for a structurally similar compound.

PropertyValueSource
CAS Number18085-40-0 scbt.com
Molecular FormulaC11H13NO2 scbt.com
Molecular Weight191.23 g/mol scbt.com
Primary ApplicationBuilding block in pharmaceutical synthesis chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B8187275 (1-Benzyl-azetidin-2-yl)-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylazetidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVPGRZBDAYEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzyl Azetidin 2 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis of the Azetidine-2-acetic Acid Core

Retrosynthetic analysis of (1-Benzyl-azetidin-2-yl)-acetic acid reveals several key disconnections that form the basis for forward synthetic planning. The primary target molecule can be conceptually disassembled to identify logical precursors and strategic bond formations.

C2-Side Chain Disconnection: The most straightforward disconnection is at the bond between the C2 position of the azetidine (B1206935) ring and the acetic acid side chain. This suggests a synthetic route involving the alkylation of a pre-formed N-benzylazetidine-2-carboxylate derivative or a related synthon.

N1-Benzyl Group Disconnection: Cleavage of the N-benzyl bond points to a precursor such as azetidine-2-acetic acid or its ester, which could be benzylated in a later step. This approach is particularly useful if the core azetidine ring is synthesized first.

Ring Disconnections (C-N and C-C Bonds): More fundamental disconnections involve breaking the bonds of the azetidine ring itself.

[2+2] Cycloaddition Approach: Disconnecting the N1-C4 and C2-C3 bonds suggests a convergent [2+2] cycloaddition strategy. A prominent example is the Staudinger synthesis, which would involve the reaction of a ketene (B1206846) (or ketene equivalent) with an imine to form a β-lactam (azetidin-2-one) intermediate. mdpi.com This β-lactam can then be reduced and further functionalized to yield the target molecule.

Intramolecular Cyclization Approach: Disconnecting one of the ring's C-N or C-C bonds suggests an intramolecular cyclization pathway. A common strategy involves the 4-exo-tet cyclization of a γ-amino compound containing a suitable leaving group at the α-position relative to the carboxylic acid function. wikipedia.org For example, a derivative of α,γ-diaminobutyric acid can be cyclized to form the azetidine ring. wikipedia.org

These retrosynthetic pathways highlight the main synthetic challenges: the construction of the strained four-membered ring and the stereocontrolled installation of the substituent at the C2 position.

Cycloaddition Strategies for Azetidine Ring Construction

Cycloaddition reactions are powerful tools for the direct formation of cyclic structures, including the strained azetidine ring. These methods offer high efficiency by forming multiple bonds in a single step.

The [2+2] cycloaddition is one of the most widely employed methods for constructing four-membered rings.

Staudinger Ketene-Imine Cycloaddition: The Staudinger synthesis, discovered in 1907, remains a cornerstone for the synthesis of β-lactams (2-azetidinones), which are versatile precursors to azetidines. mdpi.com The reaction involves the [2+2] cycloaddition of a ketene with an imine. researchgate.net The stereochemical outcome (cis vs. trans) of the β-lactam product is a critical aspect of this reaction and can often be controlled by the geometry of the imine and the nature of the substituents. mdpi.com For the synthesis of this compound, a potential route involves the reaction of an N-benzyl imine with a ketene bearing a protected acetic acid moiety. The resulting β-lactam can then be reduced to the corresponding azetidine.

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene offers a direct route to azetidines. rsc.org Recent advancements have enabled this reaction using visible-light photocatalysis, providing a milder and more general protocol. chemrxiv.orgacs.org The reaction between an oxime (as an imine equivalent) and an alkene, catalyzed by an iridium photocatalyst, can generate highly functionalized azetidines via a triplet energy transfer mechanism. chemrxiv.orgrsc.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

Below is a table summarizing representative [2+2] cycloaddition conditions for azetidine synthesis.

Reaction TypeReactantsConditionsProduct TypeReference
Staudinger CycloadditionKetene + ImineThermal, often with a base (e.g., triethylamine)β-Lactam (Azetidin-2-one) mdpi.com
Photochemical [2+2] CycloadditionImine/Oxime + AlkeneUV light or visible light with photocatalyst (e.g., Ir(ppy)3)Azetidine acs.org
Photochemical [2+2] CycloadditionCyclic Oxime + AlkeneVisible light, triplet energy transferFunctionalized Azetidine springernature.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. acs.org Several MCRs have been developed for the synthesis of highly substituted azetidines.

Copper-Catalyzed MCR: A copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.orgorganic-chemistry.org The mechanism is proposed to proceed through a formal [2+2] cycloaddition.

Strain-Release-Driven MCR: A four-component synthesis of functionalized azetidines has been developed based on a strain-release-driven anion relay sequence. nih.gov This method utilizes the ring-opening of highly strained azabicyclo[1.1.0]butane to drive the reaction, allowing for the sequential and modular introduction of three different electrophilic partners to build a diverse library of substituted azetidines. nih.gov

Van Leusen Reaction: The reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) can be employed to synthesize azetidine derivatives, particularly in the functionalization of complex scaffolds like chitosan. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods to access enantiopure this compound is of paramount importance.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. (S)-Azetidine-2-carboxylic acid is itself a non-proteinogenic amino acid found in nature, providing a direct starting point. wikipedia.orgnih.gov

From L-Azetidine-2-carboxylic Acid: Starting with commercially available L-Azetidine-2-carboxylic acid, the target molecule can be synthesized through N-benzylation and subsequent C2-alkylation.

From Other Amino Acids: Practical, asymmetric syntheses of azetidine-2-carboxylic acid enantiomers have been developed from inexpensive precursors. One route starts from α,γ-diaminobutyric acid, which undergoes cyclization upon treatment with nitrous and hydrochloric acids followed by a base. wikipedia.org Another efficient route to (S)-azetidine-2-carboxylic acid proceeds in five steps from malonic ester intermediates, using a chiral auxiliary to guide the stereochemistry. nih.gov A key step in this synthesis is the efficient four-membered ring formation via intramolecular alkylation. nih.govnih.gov

Asymmetric catalysis offers a more flexible and efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been successfully used for the enantioselective synthesis of spiro-3,2′-azetidine oxindoles through intramolecular C-C bond formation. nih.gov This methodology highlights the potential of using chiral catalysts to control the stereochemistry during the ring-forming step.

Copper-Catalyzed Reactions: Copper catalysts paired with chiral bisphosphine ligands have been shown to be effective in the highly enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). acs.org This method installs boryl and allyl groups across the double bond with concomitant formation of two stereogenic centers, providing a versatile entry to chiral 2,3-disubstituted azetidines. acs.org

Organocatalysis: Chiral organocatalysts, such as thioureas and squaramides, have been used to synthesize α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These halogenated products can be further elaborated to introduce the desired acetic acid side chain.

The table below summarizes key asymmetric strategies.

StrategyCatalyst/AuxiliaryKey TransformationStereocontrolReference
Chiral Auxiliary(S)-α-methylbenzylamineIntramolecular alkylationDiastereoselective ring formation nih.gov
Chiral Auxiliary(S)-(1'-methyl)benzylamineKrapcho dealkoxycarbonylationDiastereoselective monoester formation nih.gov
Asymmetric CatalysisChiral Phase-Transfer CatalystIntramolecular C-C cyclizationEnantioselective azetidine formation nih.gov
Asymmetric CatalysisCopper/Chiral BisphosphineBoryl allylation of azetinesEnantioselective difunctionalization acs.org
Asymmetric CatalysisChiral SquaramideMichael addition to azetinesEnantioselective C-C bond formation nih.gov

Diastereoselective Synthesis via Chiral Auxiliaries

The stereocontrolled synthesis of substituted azetidines, particularly those with a chiral center at the 2-position bearing an acetic acid moiety, often employs chiral auxiliaries to direct the formation of the desired diastereomer. These auxiliaries are temporarily incorporated into the molecule to guide a stereoselective transformation and are subsequently removed.

One of the most powerful and well-established methods for diastereoselective alkylation is the use of Evans oxazolidinone auxiliaries. williams.edu In a typical sequence, the chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with a suitable precursor to the azetidine acetic acid side chain. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the incoming electrophile to the opposite face of the enolate.

For the synthesis of a precursor to this compound, a strategy could involve the alkylation of an N-acyloxazolidinone with a protected 2-bromo-azetidine derivative. The diastereoselectivity of this reaction is typically high, often exceeding 95:5 diastereomeric ratio (d.r.). Subsequent hydrolysis of the chiral auxiliary yields the desired enantiomerically enriched azetidine derivative.

Another versatile class of chiral auxiliaries for diastereoselective synthesis is the N-sulfinylamines, such as N-tert-butanesulfinamide, developed by Ellman. osi.lv These auxiliaries can be condensed with appropriate carbonyl compounds to form N-sulfinylimines, which then undergo diastereoselective addition of nucleophiles. This methodology is particularly useful for the asymmetric synthesis of amines and their derivatives. While not a direct alkylation of an acetic acid moiety, this approach can be adapted to introduce the necessary functionality to construct the target molecule.

The selection of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The following table summarizes representative examples of diastereoselective alkylations using chiral auxiliaries in related systems.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl (B1604629) bromideNaHMDS>95:5
(R)-N-tert-ButanesulfinamideMethylmagnesium bromide (on imine)-98:2
Evans OxazolidinoneAllyl IodideNaHMDS98:2 williams.edu

Modern Approaches to Functionalization of Pre-formed Azetidine Rings

The functionalization of pre-formed azetidine rings offers a convergent and flexible approach to the synthesis of diverse analogues of this compound. Modern techniques such as C-H functionalization and cross-coupling reactions have emerged as powerful tools for the late-stage modification of complex molecules.

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates. The azetidine ring itself can act as a directing group for the regioselective functionalization of adjacent C-H bonds. Research has shown that the nitrogen atom of the azetidine ring can direct ortho-lithiation of an attached aryl group. nih.govlookchem.com This strategy allows for the introduction of various electrophiles at the ortho position of a phenyl group attached to the azetidine, for instance.

While direct C-H activation of the azetidine ring itself is challenging due to the inherent ring strain and the strength of the C-H bonds, transition-metal-catalyzed C-H amination has been reported for the synthesis of functionalized azetidines. rsc.org These methods typically involve the intramolecular cyclization of an amine onto a C-H bond, mediated by a palladium or rhodium catalyst. Although not a direct method for introducing an acetic acid side chain, these strategies highlight the potential for activating C-H bonds in proximity to the azetidine nitrogen.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been successfully applied to azetidine scaffolds to introduce a wide range of substituents.

Nickel-catalyzed decarboxylative cross-coupling reactions have been developed to access 2-heteroaryl azetidines from redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acids. acs.org This approach allows for the coupling of the azetidine ring with various heteroaryl iodides. While this specific example focuses on heteroaryl groups, the underlying principle of generating an azetidinyl radical from a carboxylic acid derivative could potentially be adapted for the introduction of an acetic acid moiety or its precursor.

Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has also been reported, providing a method for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of the azetidine ring. rsc.org Furthermore, palladium-catalyzed migration/coupling of 3-iodoazetidines with aryl boronic acids can lead to the formation of 2-aryl azetidines. researchgate.net These methods demonstrate the versatility of cross-coupling reactions for the functionalization of various positions on the azetidine scaffold.

The following table provides examples of cross-coupling reactions on azetidine derivatives.

Azetidine SubstrateCoupling PartnerCatalystProduct
NHP azetidine-2-carboxylateHeteroaryl iodideNickel2-Heteroaryl azetidine acs.org
3-IodoazetidineAryl Grignard reagentIron3-Aryl azetidine rsc.org
3-IodoazetidineAryl boronic acidPalladium2-Aryl azetidine researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound for Structure-Activity Relationship Investigations

The synthesis of a diverse library of analogues of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Modifications can be made to various parts of the molecule, including the benzyl group, the azetidine ring, and the acetic acid side chain. For example, the aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The benzyl group can also be replaced with other alkyl or aryl substituents.

The azetidine ring can be functionalized at the 3- and 4-positions using the modern synthetic methodologies described in the previous sections. The introduction of substituents on the ring can modulate the conformational properties of the molecule and introduce new interactions with biological targets.

The acetic acid side chain can also be modified. The length of the alkyl chain can be varied, or the carboxylic acid can be replaced with bioisosteres such as tetrazoles or phosphonic acids. Ester and amide derivatives of the carboxylic acid are also commonly synthesized to explore prodrug strategies or to introduce additional points of interaction.

The following table illustrates a hypothetical set of analogues that could be synthesized for an SAR study, based on the parent structure of this compound.

AnalogueModificationRationale
14-Fluoro-benzyl at N1Investigate electronic effects of substituent on the benzyl ring.
23-Methyl on azetidine ringProbe steric tolerance and conformational effects.
3Propionic acid side chain at C2Evaluate the importance of the side chain length.
4Phenyl group at N1Assess the role of the benzylic methylene (B1212753) group.
5Tetrazole bioisostere for carboxylic acidExplore alternative acidic functionalities.

Through the systematic synthesis and biological evaluation of such analogues, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective therapeutic agents.

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl Azetidin 2 Yl Acetic Acid

Azetidine (B1206935) Ring-Opening Reactions and Mechanistic Pathways

The significant ring strain of the azetidine ring, estimated to be around 104.6 kJ/mol, is a primary driver for its reactivity. researchgate.net Reactions that lead to the opening of this ring are often energetically favorable as they relieve this strain. The reactivity is profoundly influenced by the substitution on the ring nitrogen and carbon atoms.

Nucleophilic Ring Opening Reactions

The azetidine ring in (1-Benzyl-azetidin-2-yl)-acetic acid is relatively stable but can be "activated" to enhance its electrophilicity, making it susceptible to attack by nucleophiles. A common activation strategy involves the quaternization of the ring nitrogen, for instance, by reaction with an alkylating agent, to form a highly reactive azetidinium ion. nih.govresearchgate.net This positively charged intermediate readily undergoes nucleophilic attack at one of the ring carbons, leading to regioselective ring cleavage.

The mechanism proceeds via a classic SN2 pathway. The nucleophile attacks one of the electrophilic carbon atoms of the azetidinium ring (typically the less sterically hindered C4 position or the C2 position, depending on the substituents and reaction conditions), leading to the cleavage of a C-N bond and consequent ring opening. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

Activating Agent Nucleophile Typical Product Reference
Methyl Triflate Acetate (B1210297) (CH₃COO⁻) N-benzyl-N-methyl-γ-aminobutyric acid derivative nih.gov
Ethyl Triflate Azide (N₃⁻) γ-Azido-N-benzyl-N-ethyl amine derivative nih.gov
Benzyl (B1604629) Bromide Cyanide (CN⁻) γ-Cyano-N,N-dibenzyl amine derivative researchgate.net

The regioselectivity of the attack is a critical aspect. In unsymmetrically substituted azetidinium ions, the nucleophile generally attacks the less substituted carbon atom, consistent with an SN2 mechanism. nih.gov

Electrophilic and Acid-Catalyzed Ring Opening

In the presence of strong acids, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium cation. This protonation significantly increases the ring's susceptibility to cleavage, even by weak nucleophiles such as water or alcohols. researchgate.net This process is a form of electrophilic or acid-catalyzed ring opening.

The mechanism typically involves the protonation of the nitrogen atom, followed by the attack of a nucleophile on a ring carbon. For this compound, acid-catalyzed hydrolysis would involve the attack of a water molecule, leading to the formation of a γ-amino acid derivative. The reaction with an alcohol under acidic conditions would similarly yield a γ-amino ester. The process is facilitated by the relief of ring strain upon opening. researchgate.netresearchgate.net

Thermally and Photochemically Induced Ring Transformations

Azetidine derivatives can undergo transformations when subjected to thermal or photochemical energy. researchgate.netnih.govchemrxiv.org Photochemical reactions, in particular, offer pathways to unique molecular architectures. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a primary method for synthesizing azetidines and can be reversible under certain conditions. nih.govchemrxiv.orgnih.gov

For a pre-formed ring like in this compound, irradiation with light could potentially induce ring cleavage or rearrangement, depending on the specific chromophores present in the molecule and the reaction conditions. researchgate.net Visible-light-mediated protocols have emerged as powerful tools for creating and modifying azetidine rings under mild conditions. researchgate.netnih.govchemrxiv.orgnih.gov

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of various derivatives with potentially altered properties.

Derivatization to Esters, Amides, and Hydrazides

The conversion of the carboxylic acid to its corresponding esters, amides, and hydrazides is a fundamental set of transformations in organic synthesis. These reactions typically proceed via the activation of the carboxyl group to enhance its reactivity toward nucleophiles. semanticscholar.org

A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). semanticscholar.orgresearchgate.net The resulting highly reactive acyl chloride can then be treated with an alcohol, an amine, or a hydrazine (B178648) to yield the desired ester, amide, or hydrazide, respectively.

Alternatively, direct coupling methods using condensing agents are widely employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing for direct reaction with a nucleophile under milder conditions. This approach is particularly common in peptide synthesis. rsc.org

Table 2: Common Reagents for Carboxylic Acid Derivatization

Derivative Reagent(s) Typical Conditions Reference
Ester SOCl₂, then Benzyl Alcohol Two steps, often in an inert solvent like DCM quora.com
Ester Acetic Acid, Acid Catalyst (e.g., H₂SO₄) Fischer esterification, equilibrium process nih.govanalis.com.myresearchgate.netresearchgate.net
Amide Oxalyl Chloride, then Ammonia/Amine Two steps, often with a base to neutralize HCl researchgate.net
Amide EDC, HOBt, Amine One-pot coupling, common in peptide synthesis

| Hydrazide | Acyl Chloride, then Hydrazine (N₂H₄) | Reaction with the acyl chloride intermediate | |

A direct synthesis of this compound amide has been reported, proceeding from the corresponding methyl ester via ammonolysis, highlighting the feasibility of these transformations on this specific scaffold. chemicalbook.com

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids directly but can reduce corresponding esters. rsc.org For instance, the reduction of N-Cbz protected azetidine derivatives with sodium borohydride has been successfully demonstrated. rsc.org

Decarboxylation, the removal of the carboxyl group as CO₂, is another potential transformation. The feasibility of this reaction depends heavily on the stability of the carbanion formed upon loss of CO₂. For this compound, this would involve the formation of a carbanion on the methylene (B1212753) carbon adjacent to the azetidine ring. While challenging, methods such as photoredox-catalyzed decarboxylation or Barton decarboxylation could potentially achieve this transformation. researchgate.net In related systems, Krapcho dealkoxycarbonylation has been used to remove a carboxylate group from an azetidine-2,2-dicarboxylate, indicating that decarboxylation is possible within this heterocyclic system.

Hydrogenolysis, typically using hydrogen gas and a palladium catalyst (Pd/C), is a common method for cleaving N-benzyl protecting groups. rsc.orgumich.edu In the case of this compound, this reaction would lead to the removal of the benzyl group, yielding azetidin-2-yl-acetic acid. google.com

Transformations Involving the N-Benzyl Group

The N-benzyl group serves as a common protecting group for the azetidine nitrogen. Its removal reveals a secondary amine that is a key site for further molecular elaboration through alkylation and acylation, expanding the chemical diversity of the azetidine scaffold.

The removal of the N-benzyl group from this compound is a critical step in the synthesis of more complex derivatives. The most prevalent and efficient method for this transformation is catalytic hydrogenolysis. nih.govcommonorganicchemistry.com This reaction involves the cleavage of the carbon-nitrogen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Catalytic transfer hydrogenation offers a milder and often faster alternative to using pressurized hydrogen gas. mdma.cherowid.org In this approach, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in conjunction with the Pd/C catalyst. mdma.cherowid.org These methods are generally high-yielding and compatible with a variety of functional groups, although the acidic nature of some hydrogen donors may require consideration if other acid-sensitive groups are present in the molecule. mdma.ch The use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), has been shown to facilitate the reaction, allowing for shorter reaction times and easier work-up procedures. nih.govnih.gov

Alternative, non-reductive methods can also be employed, particularly when the molecule contains functional groups that are sensitive to hydrogenation. Oxidative cleavage methods, for instance using reagents like N-Bromosuccinimide (NBS), have been applied to related N-benzhydryl protected azetidin-2-ones and can be relevant for N-benzyl groups as well. lookchem.comresearchgate.net

Table 1: Selected Methods for N-Benzyl Group Deprotection

Method Reagents and Conditions Typical Yield Reference
Catalytic Hydrogenolysis H₂, 10% Pd/C, in solvents like MeOH or EtOH High commonorganicchemistry.com
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/C, MeOH, reflux >90% mdma.cherowid.org
Facilitated Hydrogenolysis H₂, Pd/C, Nb₂O₅/C, EtOH Excellent nih.govnih.gov

Following the deprotection of the N-benzyl group to yield (Azetidin-2-yl)-acetic acid, the resulting secondary amine is readily functionalized. N-acylation can be achieved under standard conditions by reacting the amine with acyl chlorides or anhydrides in the presence of a base. A simple and effective method for N-acetylation involves using catalytic amounts of acetic acid with ethyl acetate as both the acyl source and solvent. rsc.org This approach is also applicable for the synthesis of a broader range of amides. rsc.org

N-alkylation can be performed through various methods. Reductive amination is a powerful strategy, involving the reaction of the secondary azetidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new N-C bond. acs.org Direct alkylation with alkyl halides is also possible, though care must be taken to avoid over-alkylation or ring-opening side reactions, given the strain of the azetidine ring. acs.org These late-stage modifications are crucial for building libraries of compounds for drug discovery. acs.orgresearchgate.net

Table 2: Representative N-Functionalization Reactions of Secondary Azetidines

Reaction Type Reagents and Conditions Product Type Reference
N-Acylation 4-Bromobenzoyl chloride, Triethylamine, DCM N-Acyl Azetidine acs.org
N-Acetylation Catalytic Acetic Acid, Ethyl Acetate, 80-120 °C N-Acetyl Azetidine rsc.org
Reductive Amination 3,5-Dichlorobenzaldehyde, Sodium Triacetoxyborohydride N-Alkyl Azetidine acs.org

Stereochemical Control and Regioselectivity in Derivatization Reactions

The rigid, four-membered ring of azetidine provides a unique scaffold where functionalization can be controlled with high levels of stereoselectivity. The existing substituents, such as the N-benzyl and C-2 acetic acid groups, can exert significant influence on the outcome of subsequent reactions, directing the approach of reagents and controlling the formation of new stereocenters.

Significant research has focused on the diastereoselective functionalization of the carbon alpha to the carboxylic acid group (the C-2 position). By converting the carboxylic acid to an ester or nitrile, the C-2 proton becomes acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. The subsequent alkylation of this enolate can proceed with high diastereoselectivity. nih.govrsc.org

To enhance this stereocontrol, the nitrogen atom is often complexed with a borane (B79455) (BH₃). This N-borane complex serves to lock the conformation of the N-substituent, creating a sterically hindered environment that directs the incoming electrophile to the opposite face of the ring. rsc.orgrsc.org This strategy has been successfully employed for the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester and nitrile complexes, affording α-substituted products with high diastereomeric ratios. nih.govrsc.orgrsc.org The choice of the N-substituent (in this case, the benzyl group) plays a crucial role in directing the stereochemical outcome. rsc.org

Functionalization at other positions, such as C-3, has also been achieved with high stereocontrol through methods like copper-catalyzed boryl allylation of corresponding azetines (the unsaturated analogues), which installs two new stereocenters with excellent selectivity. nih.gov

The substituents on the azetidine ring can direct reactions to remote parts of the molecule. The N-alkyl azetidine moiety itself can function as an effective ortho-directing metalation group (DMG) for the phenyl ring of the N-benzyl substituent. lookchem.comnih.gov In the presence of a strong organolithium base (e.g., n-hexyllithium), a proton on the ortho position of the benzyl group's aromatic ring is selectively removed. nih.gov This is facilitated by the coordination of the lithium atom to the azetidine nitrogen. The resulting lithiated species can then be trapped with various electrophiles, leading to the regioselective functionalization of the aromatic ring. lookchem.comnih.gov

This directing ability is in competition with other potential sites of lithiation. For instance, while N-Boc protected 2-arylazetidines tend to undergo lithiation at the benzylic C-2 position, N-alkyl groups like benzyl favor ortho-aromatic lithiation, highlighting the powerful directing effect of the N-alkyl azetidine group. hw.ac.uknih.gov This regioselectivity allows for precise modification of the N-benzyl group, which would be difficult to achieve through traditional electrophilic aromatic substitution methods.

Stereochemistry and Chirality of 1 Benzyl Azetidin 2 Yl Acetic Acid

Enantiomeric Purity and Chiral Resolution Techniques

Achieving high enantiomeric purity is crucial for the application of (1-Benzyl-azetidin-2-yl)-acetic acid in many fields, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The determination of enantiomeric excess (ee) is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC). uma.esheraldopenaccess.us

Several chiral resolution techniques can be employed to separate the enantiomers of this compound and its derivatives. One common strategy involves the use of a chiral auxiliary to convert the enantiomeric mixture into a pair of diastereomers, which can then be separated by conventional chromatographic methods. For instance, racemic carboxylic acids can be esterified with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. beilstein-journals.org These diastereomers, having different physical properties, can be separated by techniques like silica (B1680970) gel chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids.

Another approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. The differential solubility of these salts allows for their separation by fractional crystallization.

The following table outlines a conceptual approach to the chiral resolution of this compound based on the formation of diastereomeric esters with L-(-)-menthol.

StepDescriptionReactantsProductsSeparation Method
1EsterificationRacemic this compound, L-(-)-mentholDiastereomeric menthyl esters-
2SeparationMixture of diastereomeric menthyl esters(R)-(1-Benzyl-azetidin-2-yl)-acetic acid menthyl ester, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid menthyl esterColumn Chromatography
3HydrolysisEnantiomerically pure menthyl esters(R)- or (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, L-(-)-menthol-

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The stereochemistry of the C2-carbon in this compound significantly influences its chemical reactivity and the selectivity of its reactions. The spatial orientation of the acetic acid side chain relative to the benzyl (B1604629) group on the nitrogen atom can create a specific steric environment that directs the approach of incoming reagents.

For example, in reactions involving the carboxylic acid group, the chirality at C2 can lead to diastereoselective transformations if the molecule reacts with another chiral reagent. This principle is fundamental in asymmetric synthesis, where the stereochemistry of a starting material is used to control the formation of new stereocenters.

Studies on related azetidine (B1206935) derivatives have demonstrated the profound impact of stereochemistry on biological activity. For instance, the different stereoisomers of azetidine-2,3-dicarboxylic acid exhibit markedly different affinities for NMDA receptors, highlighting that subtle changes in the three-dimensional structure can lead to significant differences in molecular interactions. nih.govnih.gov While direct studies on the chemical reactivity of the individual enantiomers of this compound are not extensively documented, it can be inferred that the stereochemistry at C2 will play a critical role in its chemical behavior.

Stereochemical Integrity During Chemical Transformations

Maintaining the stereochemical integrity of the chiral center at C2 during chemical transformations is essential when using this compound as a chiral building block. The rigidity of the four-membered azetidine ring generally helps in preserving the stereochemistry at the C2 position.

However, certain reaction conditions can lead to epimerization or racemization. For instance, reactions that proceed through a planar intermediate at the C2 position, or conditions that involve the cleavage and reformation of the C2-substituent bond, could potentially compromise the stereochemical purity.

In the synthesis of substituted azetidines, the existing stereochemistry can direct the formation of new stereocenters. For example, the diastereoselective synthesis of 2-arylazetidines has been achieved with the substituents adopting a trans geometry, indicating that the reaction proceeds under stereochemical control. acs.orgsemanticscholar.org This suggests that reactions on the this compound backbone can be performed with a high degree of stereocontrol, preserving the original chirality.

Use of this compound as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of more complex chiral molecules. nih.govnih.govresearchgate.net The azetidine ring system is a key structural motif in various biologically active compounds, and the presence of both a carboxylic acid and a protected amine functionality in this compound makes it a versatile starting material.

The general strategy involves using the pre-existing stereocenter at C2 to induce chirality in subsequent reaction steps. For example, the carboxylic acid group can be converted to other functional groups, or the azetidine ring can be incorporated into a larger molecular framework, with the stereochemistry at C2 influencing the stereochemical outcome of these transformations.

While specific examples detailing the use of this compound in asymmetric synthesis are not widely reported, the application of related chiral azetidine derivatives is well-documented. For instance, enantiopure azetidin-2-ones (β-lactams) are extensively used as synthons for a variety of biologically important compounds. The principles of using these related chiral building blocks can be extended to this compound.

The following table provides a conceptual overview of how this compound could be utilized as a chiral building block.

TransformationPotential ProductSynthetic Utility
Amide CouplingChiral peptides or peptidomimeticsIntroduction of a constrained amino acid analogue.
Reduction of Carboxylic AcidChiral (1-Benzyl-azetidin-2-yl)-methanolPrecursor for further functionalization.
Ring-Opening ReactionsChiral γ-amino acidsAccess to functionalized acyclic amino acids.

Computational and Theoretical Investigations of 1 Benzyl Azetidin 2 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (1-Benzyl-azetidin-2-yl)-acetic acid. By solving approximations of the Schrödinger equation, these methods map the electron density distribution, providing insights into the molecule's stability and reactivity.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in predicting how the molecule will interact with other chemical species. For instance, the electrostatic potential map can visualize electron-rich and electron-poor regions, highlighting likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical Data)

DescriptorValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Ionization Potential6.5eV
Electron Affinity0.8eV
Electronegativity (χ)3.65eV
Chemical Hardness (η)2.85eV
Global Softness (S)0.35eV⁻¹

Note: Data are hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the benzyl (B1604629) group and the puckering of the azetidine (B1206935) ring mean that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding its biological activity, as the molecule's shape determines how it fits into a biological target.

By systematically rotating the rotatable bonds (e.g., the C-N bond of the benzyl group and the C-C bond of the acetic acid side chain) and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (saddle points) separating them. Such studies often employ a combination of molecular mechanics for an initial broad search and more accurate quantum mechanics methods for refining the energies of the most stable conformers. The presence of a hindered cis(E)-trans(Z) rotational equilibrium has been observed in similar N-benzyl substituted amide systems, suggesting that such rotational isomers could be relevant for the title compound as well. scielo.brresearchgate.net

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical chemistry can illuminate the pathways of chemical reactions involving this compound. This is particularly useful for understanding its synthesis, degradation, or metabolic transformations.

By identifying the transition state (TS) structure for a given reaction step, the activation energy (the energy barrier that must be overcome) can be calculated. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. For example, in the synthesis of related azetidin-2-ones (β-lactams) via ketene-imine cycloaddition, DFT calculations have been used to show that the reaction performance is primarily dependent on the electrocyclic step. mdpi.com

Transition state modeling allows for the exploration of different possible reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This helps in determining the most likely mechanism. For instance, the synthesis of β-lactams is generally accepted to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

Prediction of Spectroscopic Signatures and Molecular Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for the characterization and identification of this compound. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the assignment of experimental spectra. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. This helps in identifying characteristic functional group vibrations. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.

These computational approaches are often used in conjunction with experimental data to provide a more complete structural elucidation. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations for Analogues (focus on in silico modeling)

In silico molecular docking studies have been performed on various analogues containing the azetidine or related heterocyclic cores. researchgate.netnih.govbibliotekanauki.pl For example, azetidin-2-one (B1220530) derivatives have been docked into the active site of the epidermal growth factor receptor to evaluate their potential as anti-proliferative agents. researchgate.net These studies calculate a docking score, which estimates the binding affinity, and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. researchgate.net

The general procedure involves:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Preparing the ligand (the azetidine analogue) by generating its 3D conformation and assigning charges.

Using a docking program to systematically sample different orientations of the ligand within the protein's binding site.

Scoring and ranking the resulting poses to predict the most favorable binding mode.

Such simulations provide valuable insights into the structure-activity relationships of azetidine-based compounds and can guide the design of new, more potent analogues.

Applications of 1 Benzyl Azetidin 2 Yl Acetic Acid As a Versatile Synthetic Intermediate

Precursor in the Total Synthesis of Natural Products Incorporating Azetidine (B1206935) Moieties

While azetidine moieties are found in various natural products, bham.ac.uk and synthetic routes to these compounds are of great interest, no specific literature was identified that details the use of (1-Benzyl-azetidin-2-yl)-acetic acid as a direct precursor in the total synthesis of such molecules. Research in this area tends to utilize more fundamental building blocks that are later elaborated.

Building Block for the Construction of Diverse Heterocyclic Frameworks

The strained nature of the azetidine ring makes it a useful synthon for constructing more complex heterocyclic systems. magtech.com.cnmdpi.com However, specific examples of this compound being used in cycloaddition reactions, ring-expansions, or multicomponent reactions to build diverse heterocyclic frameworks are not well-documented. researchgate.netrsc.org The related azetidin-2-ones are more commonly employed for such transformations. mdpi.com

Utilization in Peptide Chemistry and Peptidomimetic Design

The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design. nih.govmdpi.com Azetidine-2-carboxylic acid and its N-protected derivatives have been studied for their ability to induce specific secondary structures, such as β-turns, in peptides. umich.edunih.gov While it can be inferred that this compound could serve as a proline analogue with a benzyl (B1604629) group for further functionalization, specific studies on its incorporation into peptides and the resulting conformational properties are not available. researchgate.netnih.gov

Scaffold for the Generation of Combinatorial Libraries and Chemical Probes

Azetidine-based scaffolds are recognized for their potential in generating combinatorial libraries for drug discovery due to their rigid structure and ability to be functionalized at multiple points. nih.gov Similarly, the development of chemical probes often relies on scaffolds that can be derivatized with reporter groups. mdpi.comnih.govnih.gov However, there is no specific information available on the use of this compound as a central scaffold for these purposes.

Development of Novel Catalytic Systems and Ligands Incorporating the Azetidine Structure

Chiral azetidine-containing ligands have been successfully employed in asymmetric catalysis. The rigid four-membered ring can create a well-defined chiral environment around a metal center. While the development of such catalytic systems is an active area of research, there are no specific reports on the synthesis and application of ligands derived from this compound.

Medicinal Chemistry Design Principles Centered on 1 Benzyl Azetidin 2 Yl Acetic Acid Analogues

Rational Design of Azetidine-Containing Lead Compounds

The incorporation of the azetidine (B1206935) ring into drug candidates is a deliberate strategy in rational drug design, valued for the unique structural and physicochemical properties it imparts. nih.govlifechemicals.com Azetidine, as the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, serves as a "privileged scaffold". enamine.netresearchgate.net Its inclusion is often aimed at improving a compound's metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid framework that can help optimize binding to a biological target. researchgate.net

The azetidine ring in analogues of (1-Benzyl-azetidin-2-yl)-acetic acid introduces a three-dimensional character that is increasingly sought after in modern drug discovery to move away from flat, aromatic structures. This conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and potency. enamine.net The strained four-membered ring system provides specific vectors for substituents that are well-defined in space, allowing medicinal chemists to fine-tune interactions within a target's binding pocket. enamine.net For instance, the relative orientation of the benzyl (B1604629) group and the acetic acid moiety in the parent compound is constrained by the azetidine core, which can be a crucial factor for biological activity.

Furthermore, the nitrogen atom within the azetidine ring can serve as a hydrogen bond acceptor or a point for further chemical modification, influencing the molecule's pharmacokinetic profile. technologynetworks.com The design of lead compounds containing this scaffold often involves leveraging these features to enhance properties such as cell permeability and to mitigate clearance by metabolic enzymes, which may not recognize the strained ring as readily as more common five- or six-membered rings. enamine.net

Structure-Activity Relationship (SAR) Studies via Chemical Modification (focus on design and synthesis of analogues)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For analogues of this compound, SAR exploration would systematically modify the three key components of the molecule: the N-benzyl group, the azetidine core, and the 2-acetic acid side chain.

The design and synthesis of analogues would focus on probing the importance of each part of the scaffold. For example, modifications to the benzyl group could explore the effects of aromatic substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter electronic properties and lipophilicity, and introduce new interactions with the target. Replacing the phenyl ring with other aromatic or heteroaromatic systems would probe the spatial and electronic requirements of the binding pocket. rsc.orgnih.gov

The acetic acid side chain is another critical point for modification. The length of the alkyl chain between the azetidine ring and the carboxylic acid could be varied to determine the optimal distance for interaction with the target. The synthesis of analogues where the side chain is shortened to a simple carboxylic acid or lengthened to a propionic acid would provide valuable SAR data.

A study on azetidin-2-ylacetic acid derivatives as GABA uptake inhibitors illustrates this principle. Researchers synthesized a series of compounds with different lipophilic residues attached to the azetidine nitrogen to probe their affinity for GABA transporters (GATs). nih.gov The results demonstrated that specific lipophilic groups, such as a 4,4-diphenylbutenyl moiety, led to the highest potency at the GAT-1 transporter. nih.gov

Table 1: Example SAR Data for Azetidine Analogues as GAT-1 Inhibitors nih.gov
CompoundN-SubstituentGAT-1 Inhibition IC₅₀ (µM)
Analogue 14,4-Diphenylbutenyl2.83
Analogue 24,4-bis(3-methyl-2-thienyl)butenyl2.01
Analogue 3Trityl>100

This data clearly shows a strong dependence of activity on the nature of the N-substituent, highlighting the importance of systematic chemical modification in establishing a clear SAR.

Bioisosteric Replacement Strategies for the Carboxylic Acid and Benzyl Moieties

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize a lead compound's physicochemical and pharmacokinetic properties while retaining or improving its biological activity. drughunter.com For this compound, both the carboxylic acid and the benzyl group are prime candidates for such modifications.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophore but can be associated with poor membrane permeability, metabolic instability, and potential toxicity. nih.govnih.gov Replacing it with a suitable bioisostere can mitigate these issues. Common replacements include:

Tetrazoles: These are among the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids (around 4.5-4.9) and can participate in similar ionic and hydrogen bonding interactions, but they are generally more lipophilic and resistant to metabolic glucuronidation. drughunter.com

Acyl Sulfonamides: This group can also mimic the hydrogen bonding pattern of a carboxylate and offers a different acidity profile and greater metabolic stability. drughunter.com

Hydroxamic Acids: With a pKa in the range of 8-9, hydroxamic acids are less acidic but are strong metal chelators and can serve as effective bioisosteres in specific contexts. nih.gov

Hydroxyisoxazoles (Isoxazolols): These acidic heterocycles are another option to replace the carboxylate group, potentially altering the molecule's interaction profile and physicochemical properties. hyphadiscovery.com

Table 2: Physicochemical Properties of Common Carboxylic Acid Bioisosteres drughunter.comnih.govresearchgate.net
Functional GroupApproximate pKaGeneral Characteristics
Carboxylic Acid4-5Strong H-bond donor/acceptor, often ionized at physiological pH.
Tetrazole4.5-4.9Similar acidity to carboxylic acid, more lipophilic, metabolically stable.
Acyl SulfonamideVariable (can be tuned)Good H-bond acceptor, can improve permeability.
Hydroxamic Acid8-9Less acidic, strong metal chelator.

Benzyl Moiety Bioisosteres: The benzyl group is a lipophilic moiety that often engages in hydrophobic or π-stacking interactions. However, it can be susceptible to metabolic oxidation. Bioisosteric replacement can be used to improve metabolic stability or to fine-tune binding interactions. researchgate.net Potential replacements include:

Heteroaromatic Rings: Replacing the phenyl ring with pyridine, thiophene, or furan (B31954) can introduce hydrogen bond acceptors or donors, alter the electronic character, and change the metabolic profile. researchgate.net

Saturated Rings: Cyclohexyl or other saturated cyclic systems can replace the aromatic ring to remove the potential for aromatic oxidation and explore different spatial requirements in the binding pocket.

Fluorinated Phenyl Rings: Strategic placement of fluorine atoms on the phenyl ring can block sites of metabolism without significantly altering the size of the group. cambridgemedchemconsulting.com

The choice of a specific bioisostere is highly context-dependent, and a panel of options is typically synthesized and tested to identify the optimal replacement for a given biological target. nih.gov

Prodrug Design Concepts Utilizing the this compound Scaffold

The carboxylic acid group in this compound, being mostly ionized at physiological pH, can limit the molecule's ability to cross biological membranes, thereby reducing oral bioavailability. researchgate.net Prodrug strategies are commonly employed to temporarily mask the polar carboxylic acid, rendering the molecule more lipophilic to enhance its absorption. nih.govnih.gov

The most common prodrug approach for carboxylic acids is esterification. researchgate.net Simple alkyl esters (e.g., methyl or ethyl esters) can be synthesized, which are then hydrolyzed in vivo by esterase enzymes to release the active parent drug. nih.gov The rate of hydrolysis can be tuned by varying the steric and electronic properties of the alcohol used to form the ester.

For example, creating an ester prodrug of the parent compound would involve reacting the carboxylic acid with an alcohol. This modification increases lipophilicity, which can improve absorption from the gastrointestinal tract. patsnap.com Once absorbed into the bloodstream, ubiquitous esterase enzymes cleave the ester bond, regenerating the active carboxylic acid. researchgate.net

Fragment-Based Drug Discovery and Lead Optimization Strategies Incorporating Azetidine Cores

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. enamine.net This method involves screening small, low-molecular-weight fragments for weak binding to a biological target. Hits from this screen are then optimized and grown into more potent, drug-like molecules.

The azetidine core is an excellent scaffold for FBDD. Its rigid, three-dimensional structure makes it an ideal starting point. enamine.net A fragment library could include simple azetidine derivatives, such as azetidine-2-carboxylic acid or N-benzylazetidine, to probe for binding pockets that accommodate this motif.

Once a fragment hit containing an azetidine core is identified, lead optimization begins. danaher.com This iterative process involves synthetic chemistry guided by biological testing to improve the fragment's affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com

For a hypothetical hit based on the this compound scaffold, optimization strategies would include:

Fragment Growing: Extending the structure from one of its vectors. For example, if the initial hit was N-benzylazetidine, the acetic acid moiety could be added to explore a nearby pocket.

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be linked together to create a single, higher-affinity molecule.

Structure-Guided Design: Using X-ray crystallography or NMR to determine the binding mode of the fragment allows for the rational design of modifications that improve interactions with the target. mdpi.com

In a study focused on developing STAT3 inhibitors, researchers optimized an initial proline-based lead into a series of (R)-azetidine-2-carboxamide analogues. acs.orgnih.gov This switch from a five-membered ring to a four-membered azetidine ring, followed by systematic optimization of other parts of the molecule, resulted in compounds with significantly improved, sub-micromolar potency. This work exemplifies how incorporating an azetidine core and applying lead optimization principles can lead to the discovery of potent and promising new chemical entities. nih.gov

Future Directions and Emerging Research Frontiers for 1 Benzyl Azetidin 2 Yl Acetic Acid

The unique structural and chemical properties of (1-Benzyl-azetidin-2-yl)-acetic acid, stemming from its strained four-membered azetidine (B1206935) ring, position it as a valuable scaffold for future chemical exploration. The following sections outline key areas of emerging research, focusing on sustainable synthesis, novel reactivity, and applications in materials science, chemical biology, and computational chemistry.

Q & A

Basic Research Questions

Q. How can the crystal structure of (1-Benzyl-azetidin-2-yl)-acetic acid be determined and refined?

  • Methodological Answer : Single-crystal X-ray diffraction is the primary method. Data collection involves mounting a high-quality crystal on a diffractometer. Structure solution uses direct methods (e.g., SHELXD), and refinement employs SHELXL for optimizing atomic coordinates, thermal parameters, and hydrogen bonding interactions. Special attention is given to the azetidine ring geometry and carboxylic acid group orientation. Hydrogen atoms are typically refined using riding models or free refinement for acidic protons .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., benzyl group at N1, acetic acid at C2) and confirm azetidine ring closure. COSY and HSQC correlate protons and carbons, while NOESY detects spatial proximity between benzyl and ring protons.
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) confirm the carboxylic acid group.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular weight validation (e.g., [M+H]⁺ ion) .

Q. How can synthetic routes for this compound be optimized?

  • Methodological Answer : Common approaches include:

  • Azetidine Ring Formation : Cyclization of γ-chloroamines or [2+2] photocycloaddition.
  • Benzylation : SN2 displacement of a leaving group (e.g., tosylate) on the azetidine nitrogen using benzyl bromide.
  • Acetic Acid Introduction : Alkylation of the azetidine C2 position with bromoacetic acid derivatives.
    Reaction conditions (solvent, temperature, catalyst) are optimized via DOE (Design of Experiments) to maximize yield and minimize side products like ring-opening byproducts .

Advanced Research Questions

Q. How does the azetidine ring strain influence the reactivity of this compound?

  • Methodological Answer : The 4-membered azetidine ring introduces ~26 kcal/mol strain energy, increasing susceptibility to ring-opening reactions. Computational studies (DFT at B3LYP/6-311++G** level) model transition states for nucleophilic attacks (e.g., hydrolysis). Experimental kinetics (UV-Vis or NMR monitoring) compare reaction rates with less-strained analogs (e.g., pyrrolidine derivatives). Strain effects also modulate the acidity of the acetic acid group (pKa ~3.5–4.5 vs. ~2.5 for unstrained acetic acid) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR-derived conformations vs. X-ray structures) are analyzed via:

  • Dynamic Effects : Variable-temperature NMR detects ring puckering or benzyl rotation.
  • DFT Conformational Sampling : Compare energy-minimized structures with experimental data.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution conformations .

Q. How can computational modeling predict biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Glide models binding to target proteins (e.g., enzymes with azetidine-binding pockets).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100+ ns trajectories.
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., LogP, BBB permeability) based on substituent modifications .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste.
  • Emergency Procedures : Eye exposure requires 15-minute rinsing with water; skin contact demands soap washing. Refer to azetidine derivative SDS for toxicity data .

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